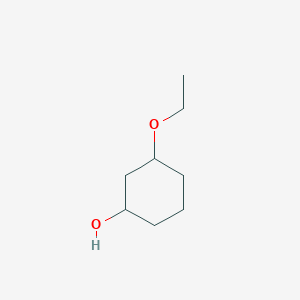
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C6H14Cl2F2N2 It is a derivative of diazepane, characterized by the presence of two fluorine atoms and a methyl group attached to the diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride typically involves the fluorination of a diazepane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures. The methylation step can be achieved using methyl iodide or methyl triflate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of the target molecules. The methyl group may also contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-1-methyl-1,4-diazepane dihydrochloride
- 6,6-Dichloro-1-methyl-1,4-diazepane dihydrochloride
- 6,6-Difluoro-1,4-diazepane dihydrochloride
Uniqueness
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.
Propriétés
Numéro CAS |
2227206-69-9 |
|---|---|
Formule moléculaire |
C6H13ClF2N2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
6,6-difluoro-1-methyl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C6H12F2N2.ClH/c1-10-3-2-9-4-6(7,8)5-10;/h9H,2-5H2,1H3;1H |
Clé InChI |
OZDULSMDXHYTLG-UHFFFAOYSA-N |
SMILES |
CN1CCNCC(C1)(F)F.Cl.Cl |
SMILES canonique |
CN1CCNCC(C1)(F)F.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


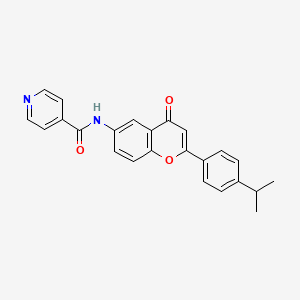

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)
![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
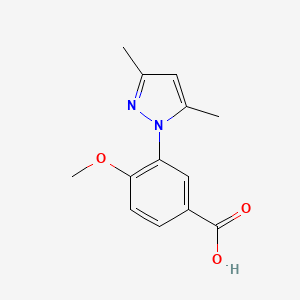
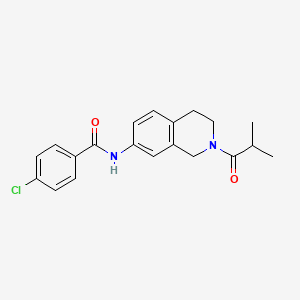
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)


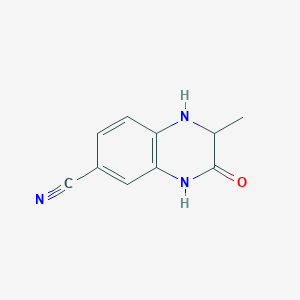
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)
